molecular formula C7H7NO3 B12855337 3-(3-Methylisoxazol-5-yl)acrylic acid CAS No. 2045276-96-6

3-(3-Methylisoxazol-5-yl)acrylic acid

Cat. No.: B12855337
CAS No.: 2045276-96-6
M. Wt: 153.14 g/mol
InChI Key: DHHITEOQNNYPNT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid: is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with an appropriate aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for designing molecules with therapeutic properties.

Industry: In the industrial sector, (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-methyl-1,2-oxazole: A closely related compound with similar structural features.

    5-amino-pyrazoles: These compounds share some structural similarities and are used in similar applications.

    1,2,4-triazoles: Another class of heterocyclic compounds with comparable properties and uses.

Uniqueness: What sets (2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

2045276-96-6

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C7H7NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+

InChI Key

DHHITEOQNNYPNT-NSCUHMNNSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C(=O)O

Canonical SMILES

CC1=NOC(=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.